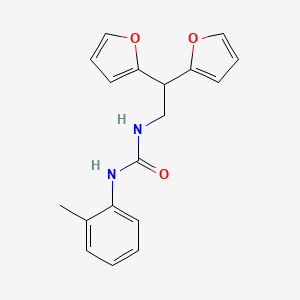
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic molecule notable for its unique structure combining phenyl, urea, and pyridazinone moieties. This compound has attracted interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of key intermediates such as 4-(tert-butyl)aniline and 2-(6-oxopyridazin-1(6H)-yl)ethyl isocyanate. These intermediates are then reacted under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized and scalable versions of the laboratory synthesis routes, employing batch or continuous flow reactors to ensure consistent product quality and yield. Catalysts and advanced purification techniques are often used to enhance efficiency.
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Potential transformation into more oxidized derivatives.
Reduction: : Possible conversion to reduced forms under suitable conditions.
Substitution: : Reactivity in electrophilic and nucleophilic substitution reactions due to the presence of functional groups.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing agents: : For example, potassium permanganate or hydrogen peroxide.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Depending on the specific reaction, reagents like alkyl halides or amines may be employed.
Major Products
The major products formed from these reactions are generally derivatives of the original compound, modified at specific functional sites to enhance or alter their properties.
Aplicaciones Científicas De Investigación
1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has shown promise in several scientific research areas:
Chemistry: : Utilized in studies on reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to the observed biological effects. Detailed studies on its binding affinities and molecular interactions help elucidate these mechanisms.
Comparación Con Compuestos Similares
When compared to other compounds with similar structural motifs, 1-(4-(tert-butyl)phenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea stands out due to its unique combination of functional groups and resulting properties.
Similar Compounds: include:
Phenylureas: : Such as N-phenyl-N'-alkylureas, known for their herbicidal activities.
Pyridazinones: : Including various 6-oxopyridazin-1(6H)-yl derivatives studied for their pharmacological potential.
tert-Butylphenyl derivatives: : Notable for their applications in materials science and pharmaceuticals.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)13-6-8-14(9-7-13)20-16(23)18-11-12-21-15(22)5-4-10-19-21/h4-10H,11-12H2,1-3H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGLVWCBZMGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Ethoxyphenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2977373.png)


![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2977379.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![2,4-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977384.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2977385.png)

![1-(2H-1,3-benzodioxole-5-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B2977388.png)
![4-[6-(bromomethyl)-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]pyridine](/img/structure/B2977392.png)
![(Z)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile](/img/structure/B2977393.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2977394.png)
![1-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B2977396.png)
